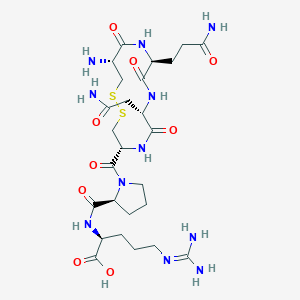

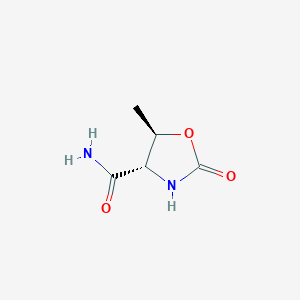

Argipressin (4-8)

概要

説明

Argipressin, also known as Vasopressin or antidiuretic hormone, is a nonapeptide primarily produced in the hypothalamus . It exhibits diverse physiological functions related to diuresis, hemodynamic modulation, and behavior . It is very similar to oxytocin, differing in the third and eighth amino acids . Exogenous vasopressin is primarily used to control blood pressure during systemic shock by increasing vasoconstriction and renal fluid reuptake by acting through V1 and V2 cellular receptors .

Synthesis Analysis

Vasopressin is synthesized in the hypothalamus and circulates along axons of magnocellular neurons to the post-pituitary gland . After stimulation, vasopressin is released into blood circulation, to 3 receptor subtypes . In recent years, some low molecular weight AVP analogues were synthesized and presented good affinity to AVP receptors .Molecular Structure Analysis

Arginine-vasopressin was subjected to a long molecular dynamics simulation in aqueous solution . Analysis of the results revealed four main ring conformations that move essentially independently of the faster-moving tail region .Chemical Reactions Analysis

Vasopressin is a peptide hormone used to increase blood pressure in patients with vasodilatory shock who are resistant to fluid and catecholamine therapy . It acts both within the brain and in the periphery to modulate blood pressure through sympathetic outflow, baroreflex modulation, vasoconstriction, and renal fluid retention .Physical And Chemical Properties Analysis

Argipressin has a chemical formula of C46H65N15O12S2 and an average weight of 1084.24 . It has a water solubility of 0.128 mg/mL, a logP of -1.6, and a pKa (Strongest Acidic) of 9.5 . It has a physiological charge of 2, a hydrogen acceptor count of 16, and a hydrogen donor count of 15 .科学的研究の応用

Vasodilatory Shock Management

Argipressin, also known as arginine vasopressin, is notably employed in managing vasodilatory shock. Research has demonstrated that arginine vasopressin can stabilize hemodynamics effectively in advanced vasodilatory shock. It's used as a supplemental strategy to vasopressor catecholamines for preserving cardiocirculatory homeostasis in patients with advanced shock of various origins. Due to limited data on adverse effects, its use is recommended in specific cases where conventional therapy is inadequate or leads to further deterioration (Dunser et al., 2003).

Cardiovascular Effects

Argipressin has been investigated for its role in the central neural control of cardiovascular functions. Studies involving the injection of argipressin into the lateral septal nuclei of rats indicated a dose-dependent increase in hypertension and tachycardia. These effects suggest the involvement of argipressin in central actions on the cardiovascular system (Gao et al., 1996).

Impact on Learning and Memory

Argipressin metabolites, particularly AVP(4-8), have been shown to enhance learning and memory. Studies in neuroblastoma SK-N-SH cell lines revealed that AVP(4-8) can significantly enhance the activities of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are key components in cellular signaling pathways related to memory and learning (Zhen & Du, 2000).

Neurological Functions

Argipressin (4-8) has been observed to influence the mRNA level and activity of cytidine triphosphate: phosphocholine cytidylyltransferase in rat hippocampal neurons. This suggests a role for argipressin in regulating neurological functions at the molecular level (Xu et al., 2002).

Myocardial Contraction and Hemorrhagic Shock

Argipressin has been studied for its effects on myocardial contraction response following hemorrhagic shock. It appears to improve cardiac contractility after such shocks, with its mechanism linked to the activation of Rho kinase (Liu, 2011).

Memory Enhancement

Investigations have shown that argipressin can enhance memory, with certain brain structures like the periaqueductal gray playing a crucial role in this process. This supports the idea of argipressin's direct action on the central nervous system to modulate memory (Xiong et al., 1994).

Collagen Gel Contraction

Research has also explored argipressin's influence on collagen gel contraction by cardiac fibroblasts, indicating its potential role in cellular processes related to tissue remodeling and wound healing (Peng, 2001).

作用機序

Vasopressin acts on three receptors. V1a (initiates vasoconstriction, hepatic gluconeogenesis, platelet aggregation and Factor VIII release), V1b (mediates adrenocorticotropic hormone (ACTH) secretion from the pituitary) and V2 (located in renal collecting duct and increases free water reabsorption at renal tubules) . Low doses of vasopressin potentiate alpha adrenergic vasoconstriction, and by stimulating endothelial nitric oxide release also vasodilatation (coronary, renal, cerebral, pulmonary, mesenteric) .

Safety and Hazards

将来の方向性

The latest Surviving Sepsis Campaign guidelines suggest the synergistic use of Argipressin in addition to Norepinephrine when hemodynamic optimization is not achieved with Norepinephrine alone . In refractory vasodilatory shock where low systemic vascular resistance persists despite adequate fluid resuscitation and noradrenaline at a dose of 20 micrograms/min or greater, Argipressin is indicated .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(4R,7S,10S,13R)-13-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N11O9S2/c27-12-10-47-48-11-16(36-22(42)15(9-19(29)39)35-21(41)13(33-20(12)40)5-6-18(28)38)24(44)37-8-2-4-17(37)23(43)34-14(25(45)46)3-1-7-32-26(30)31/h12-17H,1-11,27H2,(H2,28,38)(H2,29,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H4,30,31,32)/t12-,13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSIPQZEXIWCP-UYLCUJDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158355 | |

| Record name | Argipressin (4-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Argipressin (4-8) | |

CAS RN |

133761-86-1 | |

| Record name | Argipressin (4-8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133761861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argipressin (4-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

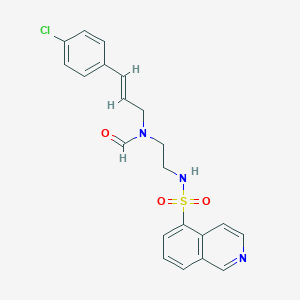

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)